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molecular formula C8H8N2O5 B8577940 N-hydroxy-2-methoxy-5-nitrobenzamide CAS No. 920739-91-9

N-hydroxy-2-methoxy-5-nitrobenzamide

Cat. No. B8577940
M. Wt: 212.16 g/mol
InChI Key: IRIGXNYUNPDFAF-UHFFFAOYSA-N
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Patent
US08138357B2

Procedure details

Methyl 2-methoxy-5-nitrobenzoate (10 g, 47.39 mmol) and hydroxylamine hydrochloride (13.17 g, 189.56 mmol) were taken up in MeOH (100 ml) and a solution of KOH (13.27 g, 236.95 mmol) in MeOH (55 ml) was added carefully. Note—an exothermic reaction was observed; solids initially dissolved, then a solid precipitated out of solution. TLC (run in EtOAc) of an acid washed aliquot showed a trace of the starting benzoate and a new product. H2O (100 ml) was added and any undissolved solid collected by filtration off, washed with isopropyl alcohol (IPA) and dried in vacuo to give 10.23 g (>100%) of N-hydroxy-2-methoxy-5-nitrobenzamide as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.17 g
Type
reactant
Reaction Step Two
Name
Quantity
13.27 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:4]=1[C:5](OC)=[O:6].Cl.[NH2:17][OH:18].[OH-].[K+]>CO>[OH:18][NH:17][C:5](=[O:6])[C:4]1[CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=[CH:12][C:3]=1[O:2][CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
13.17 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
13.27 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
55 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
DISSOLUTION
Type
DISSOLUTION
Details
solids initially dissolved
CUSTOM
Type
CUSTOM
Details
a solid precipitated out of solution
WASH
Type
WASH
Details
TLC (run in EtOAc) of an acid washed aliquot
ADDITION
Type
ADDITION
Details
H2O (100 ml) was added
FILTRATION
Type
FILTRATION
Details
any undissolved solid collected by filtration off,
WASH
Type
WASH
Details
washed with isopropyl alcohol (IPA)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ONC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.23 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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